
Revaprazan-d3 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Revaprazan Hydrochloride, also known as YH1885, is a drug that reduces gastric acid secretion and is used for the treatment of gastritis and acid-related disease . It acts as an acid pump antagonist (potassium-competitive acid blocker) that reversibly inhibits H+, K±ATPase by binding to the K±binding site of the pump, thereby causing fewer side effects .
Synthesis Analysis
The synthesis of Revaprazan involves the reaction of 1-methyl-1,2,3,4-tetrahydroisoquinoline with a compound wherein R is a good leaving group selected from F, Cl, Br, I, (1), (2), (3) in the presence of a phase transfer catalyst and solvent to give revaprazan. This is then followed by treatment with hydrochloric acid .
Molecular Structure Analysis
The molecular weight of Revaprazan Hydrochloride is 398.90 and its molecular formula is C22H24ClFN4 . The IUPAC name is N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-2-amine hydrochloride .
Chemical Reactions Analysis
To enhance the oral bioavailability of Revaprazan, a novel solid, supersaturable micelle (SSuM) was developed. Surfactants and solid carriers were screened based on a solubility and a flowability test, respectively. Supersaturating agents, including Poloxamer 407 (P407), were screened .
Physical And Chemical Properties Analysis
Revaprazan Hydrochloride has a molecular weight of 398.90 and its molecular formula is C22H24ClFN4 . The IUPAC name is N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-2-amine hydrochloride .
Safety And Hazards
Orientations Futures
There are ongoing studies to determine whether Revaprazan may also play certain roles in cancer, autoimmune disorders, cardiovascular disease, and other medical conditions that may be associated with vitamin D deficiency . Additionally, there are efforts to develop novel formulations with Proton Pump Inhibitors (PPIs) like Revaprazan to address their poor stability and unmet needs regarding their availability for patients of all age groups .
Propriétés
Numéro CAS |
1346602-51-4 |
|---|---|
Nom du produit |
Revaprazan-d3 Hydrochloride |
Formule moléculaire |
C₂₂H₂₁D₃ClFN₄ |
Poids moléculaire |
401.92 |
Synonymes |
4-(3,4-Dihydro-1-(methyl-d3)-2(1H)-isoquinolinyl)-N-(4-fluorophenyl)-5,6-dimethyl-2-pyrimidinamine Hydrochloride; 5,6-Dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-d3_x000B_1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine hydrochloride; Revaprazan Hydrochlorid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



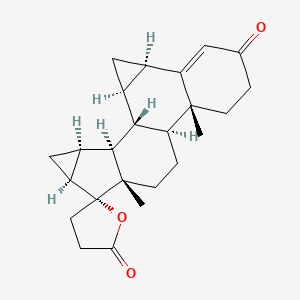
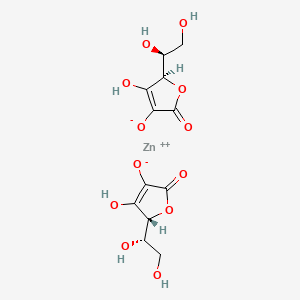
![1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1146245.png)
![2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin](/img/structure/B1146246.png)
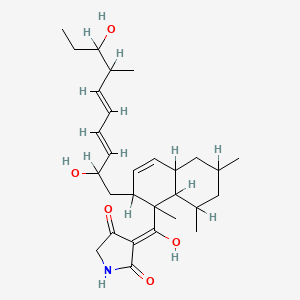
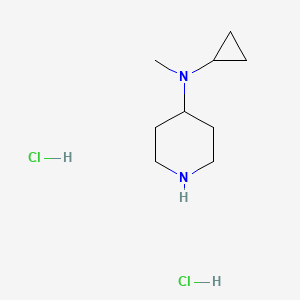
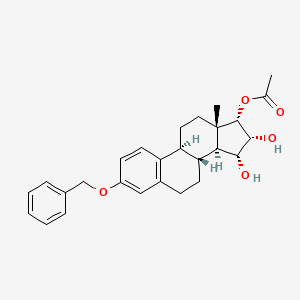
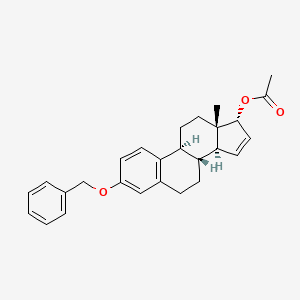
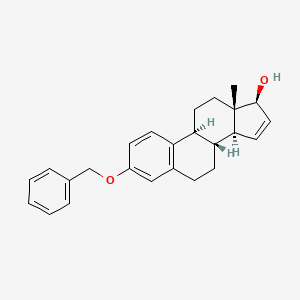
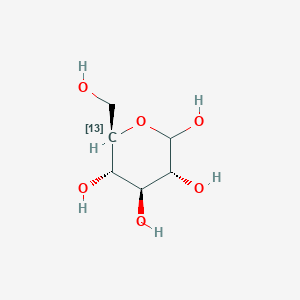
![N,N-Diethyl-1-ethanaminium 3-(2-[(Z)-(5,5-dimethyl-3-((E)-[1-(3-sulfonatopropyl)naphtho[1,2-D][1,3]thiazol-1-ium-2-YL]methylidene)-1-cyclohexen-1-YL)methylidene]naphtho[1,2-D][1,3]thiazol-1-YL)-1-propanesulfonate](/img/structure/B1146260.png)
![D-[3-2H]Glucose](/img/structure/B1146262.png)